molecular formula C13H10O B218671 3-(Naphthalen-2-yl)acrylaldehyde CAS No. 113388-98-0

3-(Naphthalen-2-yl)acrylaldehyde

Cat. No. B218671
CAS RN: 113388-98-0
M. Wt: 182.22 g/mol
InChI Key: LGDJTQJRMBMCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Naphthalen-2-yl)acrylaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 220.25 g/mol. This compound is also known as 2-(Naphthalen-2-yl)propenal or beta-naphthylacrolein.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)acrylaldehyde is not fully understood. However, it is believed to act as a reactive aldehyde that can undergo various chemical reactions with other molecules. It has been shown to react with amino acids and proteins, leading to the formation of fluorescent adducts.
Biochemical and Physiological Effects:
3-(Naphthalen-2-yl)acrylaldehyde has been shown to have various biochemical and physiological effects. It has been shown to react with cysteine residues in proteins, leading to the formation of fluorescent adducts. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(Naphthalen-2-yl)acrylaldehyde in lab experiments is its ability to react with amino acids and proteins, leading to the formation of fluorescent adducts. This property makes it useful in the detection and quantification of these molecules. However, the limitations of this compound include its potential toxicity and the need for specialized equipment to handle and analyze it.

Future Directions

There are several future directions for the use of 3-(Naphthalen-2-yl)acrylaldehyde in scientific research. One potential direction is the development of new fluorescent probes based on this compound. Another direction is the use of this compound in the development of new drugs and biomaterials. Additionally, further research is needed to fully understand the mechanism of action and the potential physiological effects of this compound.

Synthesis Methods

The synthesis of 3-(Naphthalen-2-yl)acrylaldehyde can be achieved through several methods. One of the most common methods involves the reaction of 2-naphthaldehyde with acrolein in the presence of a base catalyst. This reaction leads to the formation of 3-(Naphthalen-2-yl)acrylaldehyde as the main product. Other methods include the use of different aldehydes and acrolein derivatives.

Scientific Research Applications

3-(Naphthalen-2-yl)acrylaldehyde has been used in various scientific research studies due to its unique properties. It has been used as a fluorescent probe for the detection of amino acids and proteins. It has also been used as a building block for the synthesis of other organic compounds. Additionally, this compound has been used in the development of new drugs and biomaterials.

properties

CAS RN

113388-98-0

Product Name

3-(Naphthalen-2-yl)acrylaldehyde

Molecular Formula

C13H10O

Molecular Weight

182.22 g/mol

IUPAC Name

3-naphthalen-2-ylprop-2-enal

InChI

InChI=1S/C13H10O/c14-9-3-4-11-7-8-12-5-1-2-6-13(12)10-11/h1-10H

InChI Key

LGDJTQJRMBMCIS-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC=O

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC=O

synonyms

3-(NAPHTHALEN-2-YL)ACRYLALDEHYDE

Origin of Product

United States

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